

# Spectroscopic Profile of 7-Bromo-4H-chromen-4-one: A Technical Guide

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## Compound of Interest

Compound Name: 7-Bromo-4H-chromen-4-one

Cat. No.: B180414

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **7-Bromo-4H-chromen-4-one** (CAS No: 168759-60-2). The information presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

## Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **7-Bromo-4H-chromen-4-one**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **7-Bromo-4H-chromen-4-one**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.25	d	2.4	1	H-5
8.05	d	8.7	1	H-8
7.85	d	1.8	1	H-2
7.62	dd	8.7, 2.4	1	H-6
6.35	d	1.8	1	H-3

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **7-Bromo-4H-chromen-4-one**

Chemical Shift ( $\delta$ ) ppm	Assignment
176.8	C-4
155.1	C-8a
154.9	C-2
136.9	C-6
128.2	C-5
127.3	C-4a
121.2	C-8
120.4	C-7
112.5	C-3

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Peaks for **7-Bromo-4H-chromen-4-one**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~1650	Strong	C=O ( $\alpha,\beta$ -unsaturated ketone) stretch
~1600, 1480	Medium-Strong	Aromatic C=C stretch
~1250	Strong	C-O-C (ether) stretch
~850-800	Strong	C-H out-of-plane bending
~600	Medium	C-Br stretch

Note: This is a predicted spectrum based on the functional groups present in the molecule.

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **7-Bromo-4H-chromen-4-one**

m/z	Relative Intensity	Assignment
224/226	~1:1	[M] <sup>+</sup> (Molecular Ion)
196/198	~1:1	[M-CO] <sup>+</sup>
167	-	[M-Br] <sup>+</sup>
117	-	[M-CO-Br] <sup>+</sup>

Ionization Mode: Electron Impact (EI)

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **7-Bromo-4H-chromen-4-one** (5-10 mg) is dissolved in approximately 0.7-1.0 mL of deuterated chloroform (CDCl<sub>3</sub>). The solution is then transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

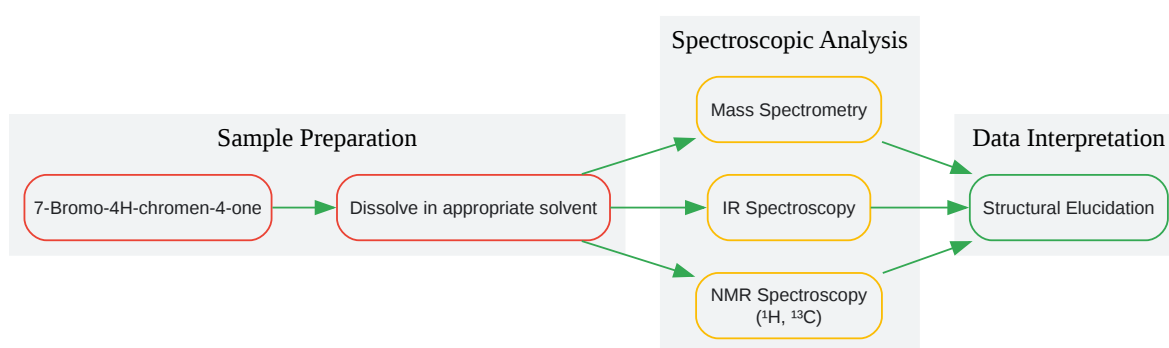
For a solid sample, a thin film is prepared by dissolving a small amount of **7-Bromo-4H-chromen-4-one** in a volatile solvent such as dichloromethane or acetone. A drop of this solution is placed on a NaCl or KBr salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound. The IR spectrum is then recorded using an FT-IR spectrometer.

## Mass Spectrometry (MS)

Mass spectra are obtained using an electron impact (EI) mass spectrometer. A small amount of the solid sample is introduced into the ion source. The sample is then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are separated by their mass-to-charge ratio ( $m/z$ ) and detected.

## Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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